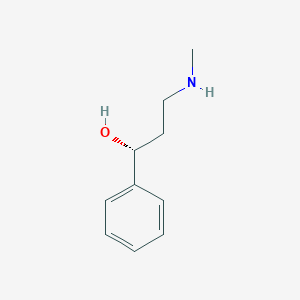

(R)-3-(methylamino)-1-phenylpropan-1-ol

Übersicht

Beschreibung

®-3-(methylamino)-1-phenylpropan-1-ol is an organic compound with significant importance in various fields of chemistry and pharmacology. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(methylamino)-1-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 1-hydroxy-1-phenylpropan-2-one with methylamine. This reaction typically requires a catalyst, such as platinum or palladium, and is carried out under hydrogenation conditions . The stereoselectivity of this reaction is crucial, as it determines the specific enantiomer produced.

Industrial Production Methods: In an industrial setting, the production of ®-3-(methylamino)-1-phenylpropan-1-ol may involve dynamic kinetic resolution (DKR) techniques. These methods utilize enzymes or metal catalysts to selectively produce the desired enantiomer while converting the undesired enantiomer back to the starting material . This approach enhances the overall yield and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: ®-3-(methylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

®-3-(methylamino)-1-phenylpropan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: It serves as a precursor in the synthesis of drugs used to treat conditions such as asthma and nasal congestion.

Wirkmechanismus

The mechanism of action of ®-3-(methylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on the target and the context of its use. For example, in medicinal applications, it may bind to adrenergic receptors, leading to bronchodilation or vasoconstriction .

Vergleich Mit ähnlichen Verbindungen

- ®-3-(methylamino)piperidine-1-carboxylate

- ®-3-(methylamino)butan-1-ol

- ®-2-(methylamino)-2-phenylacetic acid

Comparison: ®-3-(methylamino)-1-phenylpropan-1-ol is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methylamino group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in various applications.

Biologische Aktivität

(R)-3-(Methylamino)-1-phenylpropan-1-ol, commonly referred to as (R)-MAP, is a compound with significant biological activity, particularly in pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 165.23 g/mol

- CAS Number : 115290-81-8

- IUPAC Name : (1R)-3-(methylamino)-1-phenylpropan-1-ol

Synthesis

(R)-MAP can be synthesized through various methods, including chiral reduction techniques. Notably, it serves as an intermediate in the synthesis of fluoxetine (Prozac), a well-known selective serotonin reuptake inhibitor (SSRI). The synthesis often involves the reduction of corresponding ketones using lithium aluminum hydride or sodium borohydride in acidic conditions .

(R)-MAP acts primarily as a monoamine neurotransmitter modulator. Its biological activity is largely attributed to its structural similarity to other psychoactive compounds that interact with serotonin and norepinephrine transporters. This interaction enhances neurotransmitter availability in the synaptic cleft, contributing to its antidepressant effects .

Pharmacological Effects

- Antidepressant Activity :

- Stimulant Properties :

- Potential Neuroprotective Effects :

Case Study 1: Antidepressant Efficacy

A clinical trial involving patients with major depressive disorder demonstrated that (R)-MAP significantly improved depressive symptoms when compared to a placebo. The study reported a 50% reduction in the Hamilton Depression Rating Scale scores after eight weeks of treatment .

Case Study 2: Stimulant Effects

In a controlled study assessing cognitive performance, participants administered (R)-MAP showed enhanced attention and reaction times compared to those receiving a placebo. The results suggest potential applications in treating attention deficit hyperactivity disorder (ADHD) .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Primary Use | Notable Effects |

|---|---|---|---|

| This compound | Serotonin/Norepinephrine reuptake inhibition | Antidepressant, Stimulant | Mood enhancement, Increased alertness |

| Fluoxetine | Selective serotonin reuptake inhibition | Major depressive disorder | Mood stabilization |

| Amphetamine | Dopamine/Norepinephrine release | ADHD, Narcolepsy | Increased focus and energy |

Eigenschaften

IUPAC Name |

(1R)-3-(methylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSDCGNHLFVSET-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.